2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid
Description
Chemical Structure and Properties
2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid (CAS: 2116201-81-9) is a spirocyclic compound with a bicyclic framework where two cycloalkane rings share a single atom (spiro junction). Its molecular formula is C₁₁H₁₆O₄, and it has a molecular weight of 212.2 g/mol . The ethoxycarbonyl (-COOEt) and carboxylic acid (-COOH) groups at the 2-position confer dual functionality, enabling its use as a versatile scaffold in organic synthesis and drug design.
Applications
This compound’s rigid spirocyclic structure enhances stereochemical control in synthetic pathways, making it valuable for constructing complex molecules in medicinal chemistry. Its applications include serving as a precursor for bioactive molecules, particularly in developing protease inhibitors or receptor modulators where conformational restriction is critical .
Properties
IUPAC Name |
2-ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-2-15-9(14)11(8(12)13)6-10(7-11)4-3-5-10/h2-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERXLPFYYYKBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)CCC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid typically involves the reaction of ethyl diazoacetate with a suitable cyclohexanone derivative under controlled conditions. The reaction is carried out in the presence of a catalyst, such as rhodium or copper, to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
1.1 Bioisosterism in Drug Design
The spiro[3.3]heptane core structure is recognized as a saturated bioisostere of the benzene ring, which is prevalent in numerous pharmaceuticals. The incorporation of this structure into drug molecules can enhance their pharmacological properties while maintaining or improving bioactivity. For instance, studies have shown that replacing phenyl rings with spiro[3.3]heptane derivatives in FDA-approved drugs like vorinostat and sonidegib results in analogs with comparable or superior efficacy in biological assays .
1.2 Anticancer Activity
Research indicates that compounds derived from spiro[3.3]heptane exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents against various cancers . The structural modification allows for enhanced interaction with biological targets, leading to improved therapeutic outcomes.
Agrochemistry
2.1 Pesticide Development
The unique structural features of 2-ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid can be leveraged to develop new agrochemicals, particularly pesticides. The spiro framework can enhance the stability and efficacy of pesticide formulations, potentially leading to more effective pest control solutions with reduced environmental impact.
Polymer Chemistry
3.1 Synthesis of Novel Polymers
The reactivity of this compound allows for its use in the synthesis of novel polymeric materials. Its ability to participate in various polymerization reactions can lead to the development of materials with tailored properties for specific applications, such as drug delivery systems or biodegradable plastics.
Case Studies and Experimental Data
Mechanism of Action
The mechanism of action of 2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Functional Group Modifications
Ethoxycarbonyl vs. Methoxycarbonyl Derivatives
- 2-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid (CAS: 1888829-23-9)
Amino and Hydroxy Derivatives
- 6-Aminospiro[3.3]heptane-2-carboxylic acid Molecular Formula: C₈H₁₃NO₂; MW: 155.2 . Key Difference: The amino (-NH₂) group introduces basicity, enabling salt formation or participation in peptide coupling reactions. Lacks the ethoxycarbonyl group, limiting ester-based reactivity.
- 6-Hydroxyspiro[3.3]heptane-2-carboxylic acid (CAS: 889944-59-6) Molecular Formula: C₈H₁₂O₃; MW: 154.16 .
Fluorinated Derivatives
- 2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid (CAS: 2715243-00-6)
- 2-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid
Aromatic and Heterocyclic Analogues
- 2-Phenylspiro[3.3]heptane-2-carboxylic acid (CAS: 202737-37-9)
- 2-(4-Methoxyphenyl)spiro[3.3]heptane-2-carboxylic acid Molecular Formula: C₁₅H₁₈O₃; MW: 246.3 .
Ketone and Diazaspironane Analogues
- 6-Oxospiro[3.3]heptane-2-carboxylic acid (CAS: 889944-57-4)
- 2,6-Diaza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester
Data Table: Structural and Functional Comparison
Biological Activity
2-Ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has a molecular formula of C12H18O4. Its structure includes a spirocyclic framework that contributes to its biological activity. The presence of both ethoxy and carboxylic acid functional groups enhances its solubility and interaction with biological targets.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 226.27 g/mol |
| Log P (octanol-water) | 1.37 |
| Polar Surface Area | 66.84 Ų |
| Solubility | High |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's spirocyclic structure allows for unique conformational flexibility, enabling it to fit into active sites of proteins effectively.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing signaling pathways that are critical for cellular responses.
Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects, particularly against Gram-positive bacteria such as Staphylococcus aureus.
- Case Study : In vitro tests showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent.
Cytotoxicity Assays
Cytotoxicity assays were conducted using human cancer cell lines to evaluate the compound's therapeutic potential. The results indicated varying degrees of cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 15 |
| MCF-7 (breast) | 20 |
| A549 (lung) | 25 |
These findings suggest that this compound may have selective cytotoxic effects on certain cancer cell types, warranting further investigation into its mechanism of action.
Pharmacokinetic Properties
The pharmacokinetics of this compound have been assessed to understand its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : High gastrointestinal absorption was noted due to the compound's favorable solubility profile.
- Blood-Brain Barrier Penetration : The compound is predicted to permeate the blood-brain barrier, suggesting potential applications in neuropharmacology.
- Metabolism : Preliminary data indicate that it is not a substrate for major cytochrome P450 enzymes, reducing the risk of drug-drug interactions.
Q & A
Q. What are the optimal synthetic routes for preparing 2-ethoxycarbonylspiro[3.3]heptane-2-carboxylic acid?
Methodological Answer: The synthesis typically involves functionalization of the spiro[3.3]heptane core. A common approach is the esterification of spiro[3.3]heptane-2-carboxylic acid derivatives. For example, 6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid (CAS 28114-90-1) can be synthesized via base-catalyzed esterification using ethyl chloroformate under anhydrous conditions . Alternative routes include cyclization of precursors, as seen in related spiro compounds, such as the use of TFA-mediated deprotection of tert-butyl esters to yield carboxylic acid derivatives .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Characterization relies on a combination of techniques:
- NMR spectroscopy : To confirm the spirocyclic structure and substituent positions (e.g., ethoxycarbonyl and carboxylic acid groups).
- High-resolution mass spectrometry (HRMS) : For molecular formula verification (CHO) .
- HPLC : To assess purity, particularly if the compound is intended for biological assays .
Cross-referencing with PubChem or ECHA data for spectral libraries is recommended .
Q. What storage conditions are required to maintain stability?
Methodological Answer: The compound should be stored at room temperature in a desiccator to prevent hydrolysis of the ester group. Long-term storage under inert gas (e.g., argon) is advised to avoid oxidation of the carboxylic acid moiety .
Advanced Research Questions
Q. How can this compound be utilized in the design of enzyme inhibitors or receptor agonists?
Methodological Answer: The spiro[3.3]heptane scaffold is valued for its conformational rigidity, which enhances binding affinity. For example:
- Neurotensin receptor agonists : Analogous spiro compounds (e.g., 2,6-diaza-spiro[3.3]heptane derivatives) have been synthesized via Pd-catalyzed coupling reactions and tested for receptor binding .
- Enzyme-substrate studies : The carboxylic acid group enables conjugation to biomolecules (e.g., peptides) for probing active sites .
Experimental design should include docking studies to predict binding modes, followed by SPR or ITC assays for affinity quantification .
Q. How can researchers resolve contradictions in reactivity data between similar spiro compounds?
Methodological Answer: Discrepancies in yields or reactivity often arise from steric or electronic effects. For instance:
- Steric hindrance : Substituents on the spiro core (e.g., ethoxycarbonyl vs. methoxycarbonyl) can alter reaction kinetics. Compare data from 6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid (87% yield ) with methoxy analogs to identify trends .
- Acid sensitivity : The tert-butyl ester in related compounds requires TFA for deprotection, but overexposure can degrade the spiro structure . Optimize reaction times and stoichiometry using real-time monitoring (e.g., TLC or in situ IR).
Q. What strategies are effective for derivatizing the carboxylic acid group without disrupting the spiro core?
Methodological Answer:
- Amide coupling : Use EDCl/HOBt or DCC to conjugate amines while preserving the spiro structure .
- Protection-deprotection : Temporarily protect the carboxylic acid as a methyl ester (via Fischer esterification) during functionalization of other positions .
- Metal-catalyzed reactions : Suzuki-Miyaura coupling has been applied to spiro[3.3]heptane bromides, but ensure the catalyst (e.g., Pd(dba)) does not induce ring-opening .
Q. How does the spiro[3.3]heptane scaffold compare to other bicyclic systems in drug discovery?
Methodological Answer:
- Conformational analysis : The spiro[3.3]heptane core reduces entropy penalties upon binding compared to flexible linear chains. Compare bioavailability data with bicyclo[2.2.1]heptane derivatives .
- Metabolic stability : The absence of rotatable bonds in spiro systems minimizes oxidative metabolism, as shown in pharmacokinetic studies of related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
